

The Role of VH101 Acid in PROTAC Development: A Technical Guide

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Compound of Interest

Compound Name: *VH 101, acid*

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Introduction

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS).[1][2] PROTACs consist of two distinct ligands connected by a flexible linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

The von Hippel-Lindau (VHL) protein, a substrate recognition component of the CRL2^{VHL} E3 ligase complex, is one of the most successfully exploited E3 ligases in PROTAC design.[2][4][5] The development of potent, cell-permeable, small-molecule VHL ligands has been pivotal to the advancement of VHL-recruiting PROTACs.[5] Among these, VH101 has distinguished itself due to its high binding affinity.[1][2][5] This guide provides an in-depth technical overview of VH101, acid, a functionalized derivative of VH101, detailing its properties, its crucial role in PROTAC synthesis, and the experimental protocols used to evaluate the resulting degraders.

Chapter 1: VH101 - A High-Affinity VHL Ligand

VH101 was developed through a structure-guided design process, optimizing a previous generation of VHL ligands like VH032.[1][5] The key structural modifications, including the addition of an α -fluorine substituent and a cyclopropyl group, resulted in a significant enhancement in binding affinity to VHL.[1][2]

Structure and Chemical Properties

VH101, acid is a derivative of the VH101 ligand, specifically engineered for PROTAC synthesis. It incorporates a carboxylic acid handle that serves as a convenient attachment point for a chemical linker, a critical step in constructing the bifunctional PROTAC molecule.[6] This handle is strategically placed at the benzylic position, providing a reactive site for conjugation without compromising the ligand's ability to bind to VHL.[6]

Table 1: Physicochemical Properties of VH101, acid

Property	Value	Reference
Molecular Weight	574.67 g/mol	[6]
Molecular Formula	C ₂₈ H ₃₅ FN ₄ O ₆ S	[6][7]
CAS Number	2408341-97-7	[4][6]
Purity	≥98% (HPLC)	[6][7]
Storage	Store at -20°C	[6]

Binding Affinity

The defining characteristic of VH101 is its superior binding affinity for VHL compared to its predecessors. This high affinity is crucial for the formation of a stable ternary complex (VHL-PROTAC-POI), which is a prerequisite for efficient ubiquitination. The dissociation constant (K_d) is a measure of binding affinity, with a lower K_d value indicating a stronger interaction.

Table 2: VHL Binding Affinities of VHL Ligands

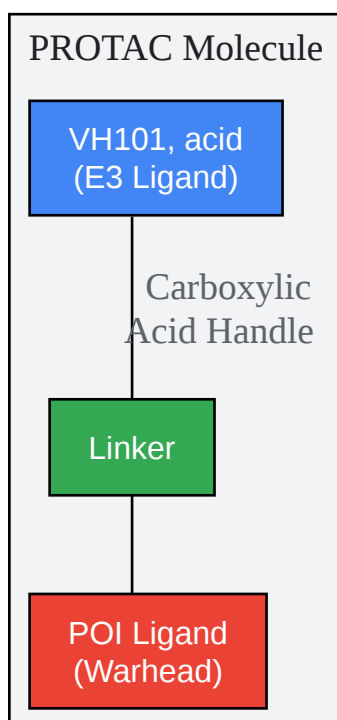
Ligand	Dissociation Constant (Kd) to VHL	Fold Improvement vs. VH032	Reference
VH032	185 nM	-	[5]
VH101	44 nM	~4.2x	[1][2][5]

Chapter 2: Role of the "Acid" in PROTAC Synthesis

The modular nature of PROTACs requires a robust and versatile synthetic strategy.[3] VH101, acid is a "degrader building block" designed to streamline this process.[6]

The Exit Vector Concept

The carboxylic acid group on VH101, acid functions as an "exit vector"—a specific, chemically reactive point for attaching the linker.[3] The choice and placement of this exit vector are critical design parameters that influence the orientation of the recruited E3 ligase relative to the target protein, ultimately impacting the efficiency of the resulting PROTAC.

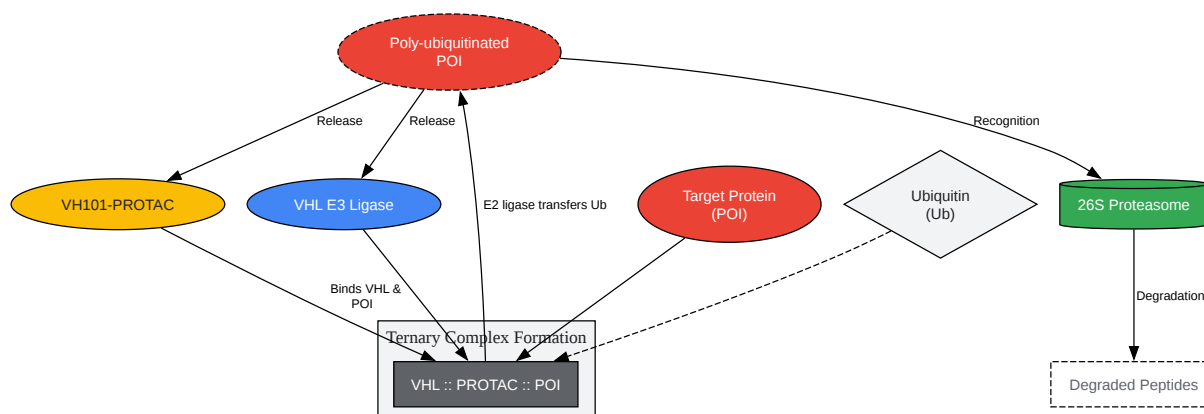
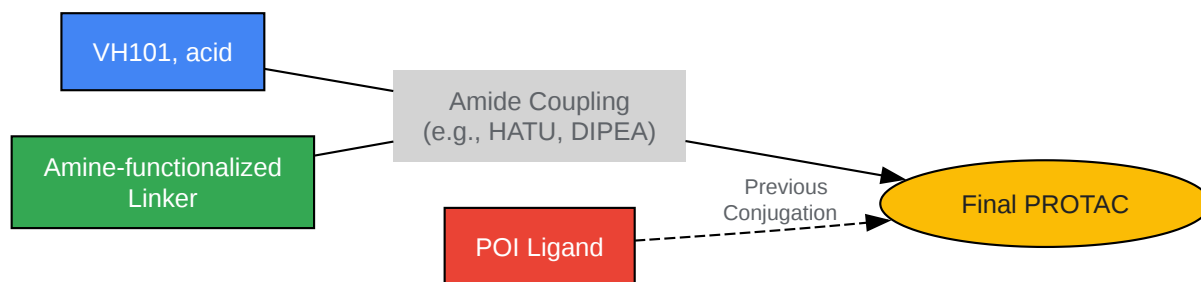


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Caption: Modular structure of a PROTAC utilizing VH101, acid.

PROTAC Synthesis Workflow

The synthesis of a VH101-based PROTAC typically involves a standard amide coupling reaction. The carboxylic acid of VH101, acid is activated and then reacted with an amine-functionalized linker, which is subsequently connected to the POI ligand. This modular approach allows for the rapid generation of a library of PROTACs with varying linkers for optimization.



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